Product packaging for DNS-0056(Cat. No.:)

DNS-0056

Cat. No.: B607173
M. Wt: 483.56
InChI Key: FOZFBBKUKXGMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DNS-0056 is a high-purity chemical reagent designed for advanced laboratory research. It is critical in quantifying reducing sugars via established assay methods, which operate on the principle of the reduction of a reagent compound in an alkaline medium, leading to a measurable color change . This mechanism is fundamental for analyzing enzymatic activities, such as those of cellulases, xylanases, and other carbohydrate-active enzymes . Researchers value this reagent for its application in studying biomass conversion and optimizing processes in biofuels and biorefinery research . Accurate quantification is essential in these fields, though researchers must be aware of potential interference from other carbonyl-containing compounds like furfural and 5-hydroxymethylfurfural (5-HMF) to ensure assay accuracy . This product is intended for use by qualified professionals in a controlled laboratory setting. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C24H26FN5O3S

Molecular Weight

483.56

IUPAC Name

6-(2-fluoro-4-methoxybenzyl)-9-((tetrahydro-2H-pyran-4-yl)methyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

InChI

InChI=1S/C24H26FN5O3S/c1-32-17-3-2-16(19(25)10-17)12-29-23-21(22-26-14-27-30(22)24(29)31)18-4-7-28(13-20(18)34-23)11-15-5-8-33-9-6-15/h2-3,10,14-15H,4-9,11-13H2,1H3

InChI Key

FOZFBBKUKXGMND-UHFFFAOYSA-N

SMILES

O=C1N2C(C(C3=C(CN(CC4CCOCC4)CC3)S5)=C5N1CC6=CC=C(OC)C=C6F)=NC=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DNS-0056;  DNS 0056;  DNS0056

Origin of Product

United States

Theoretical and Computational Frameworks for Dns 0056 Analysis

Computational Modeling of Molecular Interactions Involving DNS-0056

Computational modeling is a cornerstone of modern drug discovery and molecular biology, providing insights into the interactions between a small molecule like this compound and its biological targets. These methods allow for the simulation and prediction of binding affinities and mechanisms of action at a molecular level.

The computational investigation of a novel compound such as this compound would typically employ both ligand-based and structure-based methods.

Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Key techniques include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the chemical structure of a series of compounds with their biological activity. f1000research.com For this compound, a QSAR model would be built using a dataset of molecules with known activities against a particular target, allowing for the prediction of this compound's potency.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By identifying the pharmacophore from a set of active compounds, researchers can screen for other molecules, including this compound, that fit this model. nih.gov

Molecular Similarity Searching: This involves comparing the chemical structure of this compound to databases of known compounds to identify molecules with similar features, which may suggest similar biological functions.

Structure-based approaches are employed when the 3D structure of the target protein or macromolecule has been determined, typically through techniques like X-ray crystallography or cryo-electron microscopy. The primary structure-based method is:

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. This can provide valuable information about the binding mode and affinity of this compound. nih.gov

Computational ApproachDescriptionRequirement for this compound Analysis
Ligand-Based
QSARCorrelates chemical structure with biological activity.A dataset of compounds with known activities.
Pharmacophore ModelingIdentifies essential 3D features for biological activity.A set of active molecules to derive the model.
Molecular SimilarityCompares this compound to known compounds.A database of chemical structures.
Structure-Based
Molecular DockingPredicts the binding orientation of this compound to a target.A 3D structure of the biological target.

Molecules are not static entities; they are dynamic and can adopt a multitude of conformations. Understanding the conformational dynamics of this compound is crucial for a complete picture of its interactions with biological targets.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. springernature.com An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms in the system change over time. springernature.com For this compound, MD simulations can:

Explore the conformational landscape of the molecule in different environments (e.g., in water or bound to a protein).

Identify the most stable and biologically relevant conformations.

Provide insights into the flexibility and rigidity of different parts of the molecule.

Reveal the detailed mechanism of binding and unbinding from a target protein. nih.gov

Enhanced sampling techniques, such as parallel tempering metadynamics, can be employed to accelerate the exploration of the conformational space, which is particularly useful for complex molecules or processes that occur over long timescales. springernature.com

In Silico Prediction of Biological Activities and Interaction Sites of this compound

In silico methods, meaning "performed on computer or via computer simulation," are instrumental in predicting the biological activities of a new compound like this compound and identifying its potential interaction sites on a target molecule. nih.gov

Predicting Biological Activities: A range of computational tools can be used to predict the potential therapeutic effects or toxicities of this compound. These predictions are often based on the molecule's structural similarity to compounds with known activities. Machine learning and deep learning models, trained on large datasets of chemical structures and their associated biological data, are increasingly used for this purpose. mdpi.com

Identifying Interaction Sites: When the structure of a target protein is known, computational methods can predict the most likely binding site for this compound. These methods often analyze the protein's surface for pockets and cavities with physicochemical properties that are complementary to those of the ligand. Molecular docking, as mentioned earlier, is a primary tool for this purpose. mdpi.com

Prediction TargetComputational MethodRequired Input for this compound
Biological ActivityMachine Learning, Similarity SearchingChemical structure of this compound
Interaction SitePocket Detection Algorithms, Molecular Docking3D structure of the target protein

Data Analytics and Cheminformatics in this compound Research

Cheminformatics is a field that combines chemistry, computer science, and information science to store, analyze, and retrieve chemical information. f1000research.combroadinstitute.org In the context of this compound research, cheminformatics plays a vital role in managing and analyzing the large datasets generated from computational and experimental studies. broadinstitute.org

Key applications of data analytics and cheminformatics include:

Database Management: Creating and maintaining databases of chemical structures, properties, and biological activities related to this compound and similar compounds.

Data Mining: Identifying patterns and relationships within large datasets to generate new hypotheses about the mechanism of action or potential applications of this compound.

Visualization of Chemical Space: Using computational tools to visualize the chemical space occupied by this compound and related compounds, which can aid in understanding structure-activity relationships and identifying opportunities for designing new molecules with improved properties. nih.gov

Integration of Data: Combining data from various sources, including computational predictions and experimental results, to build a comprehensive understanding of this compound. nih.gov

The use of these computational frameworks allows for a more efficient and informed approach to the study of a novel chemical entity like this compound, guiding experimental work and accelerating the process of drug discovery and development.

Advanced Methodologies for the Experimental Investigation of Chemical Compound Dns 0056

In Vitro Research Systems for DNS-0056 Activity Assessment

In vitro research systems play a crucial role in the initial characterization of a compound's biological activity and interactions at the cellular and molecular levels. For this compound, these systems have been employed to determine its potency against its molecular target and to explore its biochemical effects.

Cell-Based Assays for Studying Cellular Responses to this compound

Specific details regarding a broad range of cell-based assays used solely for studying the cellular responses directly attributable to this compound were not extensively detailed in the provided search results. However, given that this compound is identified as a PDE1 inhibitor, cell-based assays designed to measure intracellular levels of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), would be relevant for assessing its impact on cellular signaling pathways regulated by PDE1 enzymes. While the search results mention measuring cyclic nucleotide levels in the context of in vivo studies, specific protocols or findings from dedicated cell-based assays examining direct cellular responses to this compound treatment in isolation were not prominently featured.

Biochemical Assays for Evaluating this compound Interactions

Biochemical assays have been instrumental in quantifying the inhibitory potency of this compound against its target enzyme, PDE1. A key finding from biochemical evaluation is the reported half-maximal inhibitory concentration (IC50) of this compound against PDE1, which was determined to be 25 nM. This indicates a potent interaction with the enzyme, where a relatively low concentration of the compound is sufficient to inhibit 50% of the enzyme's activity in a controlled in vitro setting.

While the search results confirm that biochemical data analysis was performed in studies involving this compound, detailed descriptions of other specific biochemical assays used to evaluate broader interactions were not provided.

An example of a key finding from biochemical assays is presented in the table below:

Assay TypeTargetResult (IC50)Reference
Enzyme InhibitionPDE125 nM

Target Engagement Studies of this compound in Cellular Contexts

Target engagement studies aim to confirm that a compound interacts with its intended molecular target within a cellular environment. For this compound, identified as a PDE1B inhibitor,, target engagement in cellular contexts would involve demonstrating that this compound binds to and inhibits PDE1B within living cells, leading to downstream effects on cyclic nucleotide signaling.

Although the search results highlight the PDE1B inhibitory activity of this compound and its effects on cyclic nucleotide levels in vivo, specific details regarding dedicated in cellular target engagement studies, such as cellular thermal shift assays (CETSA) or related methodologies confirming the binding of this compound to PDE1B within cells, were not explicitly detailed. The observed in vivo effects on cyclic nucleotide levels in the central nervous system of rats indirectly support cellular target engagement in that biological system.

In Vivo Research Models (Non-Human Organisms) in this compound Studies

In vivo research using non-human organisms is critical for understanding the systemic effects of a compound, its pharmacokinetic properties, and its impact on complex biological processes. Studies on this compound have primarily utilized vertebrate models to investigate its effects, particularly on cognitive function.

Systemic Effects of this compound in Vertebrate Model Organisms

Vertebrate models, specifically rats, have been extensively used to study the systemic effects of this compound. These studies have focused on evaluating its impact on memory and its influence on cyclic nucleotide levels in the central nervous system.

Research in rats has demonstrated that this compound exhibits memory-enhancing properties. Studies utilizing models such as object recognition memory and contextual memory tasks have shown that administration of this compound can significantly improve long-term memory in these animals.,, For instance, in contextual fear conditioning in rats, this compound significantly enhanced 24-hour memory. These behavioral studies suggest a systemic effect of this compound on neural circuits involved in memory formation and consolidation.

Furthermore, investigations in male Sprague Dawley rats have examined the effects of this compound on cyclic nucleotide levels in the central nervous system. These studies measured changes in cAMP and cGMP concentrations in different brain regions as a biomarker of PDE inhibition. This research provides insight into the biochemical consequences of systemic this compound administration in a living vertebrate system. The studies also explored rodent species-specific and brain region-specific changes in cyclic nucleotide levels following administration.

Data from in vivo studies in rats demonstrating memory enhancement are summarized below:

Model OrganismBehavioral TaskObserved EffectReference
RatObject Recognition MemoryMemory enhancement,
RatContextual MemoryEnhanced 24-hour memory

Investigations of this compound in Invertebrate or Plant Systems

Based on the conducted searches, there is no information available in the provided results regarding experimental investigations of chemical compound this compound in invertebrate or plant systems. Research efforts detailed in the search results have been exclusively focused on in vitro biochemical characterization and in vivo studies utilizing vertebrate (rat) models.

Behavioral Phenotyping and Cognitive Assessments in Non-Human Models Treated with this compound

Behavioral phenotyping and cognitive assessments in non-human models are critical for evaluating the in vivo effects of compounds like this compound on complex biological functions, particularly those related to the central nervous system. Research involving this compound has extensively utilized rodent models to investigate its impact on learning and memory processes.

Studies have demonstrated that this compound, also referred to as 16K or compound 16-k, exhibits potent memory-enhancing properties in rats. researchgate.netresearchgate.net Specifically, it has been shown to improve learning and memory in rat models employing object recognition memory tasks. researchgate.netresearchgate.net Furthermore, in a contextual fear conditioning model, this compound significantly enhanced memory retention 24 hours after the conditioning phase when administered prior to or immediately following training. frontiersin.orgnih.gov

A notable finding from these behavioral assessments is that this compound did not appear to affect baseline locomotion or the perception of foot-shock during conditioning. frontiersin.orgnih.gov This suggests that the observed improvements in memory are not attributable to general changes in activity levels or sensory processing, indicating a more specific effect on cognitive function. frontiersin.orgnih.gov

These findings highlight the utility of standardized behavioral paradigms in non-human models for dissecting the specific cognitive domains influenced by compounds such as this compound. The results from these assessments provide crucial data regarding the potential procognitive effects of PDE1B inhibition.

Below is a summary of key behavioral findings related to this compound in rat models:

Behavioral TestObserved Effect of this compoundReference(s)
Object Recognition MemoryEnhanced long-term recognition memory nih.govmedkoo.comacs.org
Learning and Memory (General)Improved learning and memory researchgate.netresearchgate.net
Contextual Fear MemoryEnhanced memory (when dosed appropriately) frontiersin.orgnih.gov
Baseline LocomotionNo significant effect frontiersin.orgnih.gov
Foot-shock PerceptionNo obvious sensory-motor effects frontiersin.orgnih.gov

Biophysical Techniques for Probing this compound Interactions

Biophysical techniques play a vital role in characterizing the interactions between small molecules, such as this compound, and their biological targets at a molecular level. These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and stoichiometry, which are essential for understanding the mechanism of action of a compound.

This compound functions as a PDE1 inhibitor with an reported IC50 value of 25 nM, indicating its potency in inhibiting the enzyme's activity. medkoo.com While specific biophysical studies solely focused on this compound were not detailed in the search results, research on related PDE1 inhibitors has involved techniques like X-ray crystallography. researchgate.netacs.org X-ray crystal structures of example compounds from the same chemical series as this compound in complex with the catalytic domains of PDE1B and PDE10A have been determined. researchgate.netacs.org Such structural studies are invaluable for visualizing the binding mode of inhibitors within the enzyme's active site, providing insights into the molecular basis for potency and selectivity. researchgate.netacs.org

General biophysical techniques applicable to studying interactions like that of this compound with PDE1 include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). jic.ac.uknih.gov SPR can provide real-time data on binding kinetics (association and dissociation rates) and affinity, while ITC directly measures the heat changes associated with binding, yielding thermodynamic parameters. jic.ac.uknih.gov Mass Photometry (MP) and Circular Dichroism (CD) spectroscopy can also offer complementary information regarding the molecular mass of interacting species or conformational changes upon binding, respectively. jic.ac.uk The integration of data from multiple biophysical methods is often employed to validate binding events and gain a comprehensive understanding of the interaction, sometimes conceptualized through a "validation cross" approach. nih.gov

Applying these biophysical techniques to this compound and its interaction with PDE1 isoforms would provide detailed quantitative data on its binding characteristics, further elucidating the molecular basis for its inhibitory activity and selectivity.

Advanced Spectroscopic and Imaging Modalities for this compound Research

Advanced spectroscopic and imaging modalities offer powerful, often non-invasive, approaches to investigate the biochemical and functional effects of compounds in biological systems. While direct studies tracking or visualizing this compound using these techniques were not prominently featured in the search results, these modalities are highly relevant for understanding the consequences of PDE1 inhibition in the brain.

Techniques such as Magnetic Resonance Spectroscopy (MRS) and Optical Spectroscopy (OS) are utilized for the non-invasive investigation of tissue properties and metabolism. washington.edu MRS, in particular, can identify and quantify specific metabolites in the brain and even measure metabolic flux. washington.edu Spectroscopic imaging (also known as Chemical Shift Imaging, CSI) is an extension of MRS that provides spatial distribution maps of metabolites, offering a form of "molecular imaging". washington.edumeduniwien.ac.atstanford.edumeduniwien.ac.at Advanced MR techniques, including those performed at high magnetic field strengths (e.g., 7T), can achieve high spatial resolution and differentiate a wider range of metabolites, providing detailed metabolic profiles of brain regions. meduniwien.ac.atmeduniwien.ac.at

Although not directly applied to this compound in the provided context, these spectroscopic and imaging approaches could be instrumental in future research to explore the downstream effects of PDE1 inhibition by this compound on brain neurochemistry and metabolism. For instance, they could be used to investigate alterations in cyclic nucleotide levels (cAMP and cGMP), which are the substrates of PDE1, or changes in other neurotransmitters and energy metabolites in specific brain regions known to be involved in memory and cognition, such as the hippocampus. Such studies would complement behavioral findings by providing a neurobiological correlate to the observed cognitive enhancements.

The application of these advanced modalities, while technically challenging, holds significant potential for providing a more comprehensive understanding of how this compound exerts its effects within the complex environment of the living brain.

Mechanistic Elucidation and Pathway Analysis of Chemical Compound Dns 0056

Identification and Characterization of Molecular Targets of DNS-0056

This compound is characterized as a thienotriazolopyrimidinone compound that functions as a potent inhibitor of phosphodiesterase-1 (PDE1). nih.gov Specifically, it has been identified as an inhibitor of the PDE1B isoform. nih.gov In vitro studies have determined that this compound exhibits an inhibitory concentration 50% (IC50) of 25 nM against PDE1. nih.gov PDE1 enzymes are known to hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers involved in numerous cellular processes. nih.gov The high expression of PDE1 in the brain underscores its significance as a molecular target for compounds like this compound in neurological contexts. nih.gov Studies have indicated that this compound is effective at brain concentrations approximately four times its IC50 for PDE1B, while demonstrating significantly lower potency against other phosphodiesterase isoforms like PDE4D.

A summary of the primary molecular target and its characteristics is presented in the table below:

TargetType of InhibitionIC50 (in vitro)Key Location of Expression
PDE1Inhibitor25 nM nih.govBrain nih.gov
PDE1BInhibitorN/ABrain

Cellular and Subcellular Mechanisms of Action of this compound

The fundamental cellular mechanism of action of this compound involves the inhibition of PDE1-mediated hydrolysis of cyclic nucleotides. nih.gov By blocking the activity of PDE1, this compound leads to an increase in the intracellular concentrations of both cAMP and cGMP. nih.gov These elevated levels of cyclic nucleotides, acting as second messengers, play crucial roles in mediating a wide array of intracellular signaling events. Research involving other PDE inhibitors has shown increases in cGMP levels in specific brain regions, such as the striatum in rats and mice. nih.gov The modulation of cyclic nucleotide levels by PDE1 inhibition is understood to contribute to the strengthening of synaptic functions.

Modulation of Biological Signaling Pathways by this compound

The primary biological signaling pathways modulated by this compound are those regulated by the cyclic nucleotides, cAMP and cGMP. nih.gov The increase in intracellular concentrations of these second messengers downstream of PDE1 inhibition impacts various signaling cascades. Elevated cGMP levels, for instance, can exert downstream control over proteins vital for cognitive maintenance. nih.gov The NO/cGMP/CREB phosphorylation pathway is particularly relevant in the context of cognitive function and neurodegenerative disorders like Alzheimer's disease, and PDE inhibitors are being investigated for their potential to target this pathway for cognitive improvement. Phosphorylation of the cAMP response element-binding protein (CREB) is a key event recognized for its importance in synaptic plasticity. The modulation of these cyclic nucleotide-dependent pathways by this compound is central to its observed biological effects, particularly those related to memory enhancement.

Transcriptomic and Proteomic Responses to this compound Exposure

Investigating the global transcriptomic (changes in gene expression) and proteomic (changes in protein expression) responses to a compound like this compound can provide comprehensive insights into the cellular adaptive mechanisms and affected pathways. While transcriptomics and proteomics are established fields for studying the downstream effects of drug exposure and PDE inhibition in general, specific research findings detailing the transcriptomic or proteomic responses directly attributable to this compound exposure were not identified in the currently available search results. Therefore, a detailed analysis of specific gene or protein expression changes induced by this compound cannot be provided based on the gathered information.

Epigenetic Investigations Related to this compound Research

Epigenetic modifications, such as DNA methylation and histone modifications, play a significant role in regulating gene expression and can be influenced by cellular signaling pathways. The modulation of cyclic nucleotide levels by PDE inhibitors has been suggested to potentially influence epigenetic mechanisms. However, specific research findings or data from epigenetic investigations directly related to the effects of this compound were not identified in the available literature. While the link between cyclic nucleotides and epigenetic regulation is an area of ongoing research, there is no specific data on this compound's impact on the epigenome presented in the provided sources.

Observed Research Findings and Biological Effects of Chemical Compound Dns 0056 Non Clinical Contexts

Observed Biological Outcomes in In Vitro Models Treated with DNS-0056

In vitro studies have characterized this compound as an inhibitor of phosphodiesterase-1 (PDE1). medkoo.com Specifically, it has been shown to inhibit PDE1B. researchgate.netnih.govresearchgate.netfrontiersin.org Research indicates that this compound exhibits an IC50 value of 25 nM against PDE1. medkoo.com Studies involving related thienotriazolopyrimidinone compounds have included the determination of X-ray crystal structures in complex with the catalytic domain of PDE1B and PDE10A, which aided in optimizing PDE1B potency and selectivity. researchgate.net

Table 5.1.1: In Vitro PDE1 Inhibition Data for this compound

CompoundTarget EnzymeIC50 (nM)
This compoundPDE125
This compoundPDE1B-

Note: Specific IC50 for PDE1B was indicated as being near brain concentrations showing effect in rats, but a precise in vitro value for PDE1B was not consistently reported across sources within the allowed scope. acs.org

Physiological and Behavioral Alterations in Non-Human Model Organisms Under this compound Influence

Studies utilizing non-human model organisms, primarily rats, have investigated the physiological and behavioral effects of this compound. The compound has been described as orally bioavailable and brain-penetrating. researchgate.netnih.govnih.gov Research has demonstrated that this compound exhibits memory-enhancing properties in rat models. researchgate.netnih.govnih.govresearchgate.netfrontiersin.orgmedkoo.com

In object recognition memory tasks in rats, this compound improved learning and memory. researchgate.netnih.gov In studies examining contextual fear memory in rats, this compound significantly enhanced memory 24 hours after training when administered prior to training. researchgate.netfrontiersin.org When administered immediately after contextual conditioning, a significant enhancement of 24-hour memory was also observed. nih.govresearchgate.net However, administration 1 hour or 3 hours after training did not produce this effect, nor did administration prior to the memory test, suggesting an influence on memory consolidation rather than retrieval. nih.govresearchgate.net

Notably, this compound did not appear to affect baseline locomotion or the perception of foot-shock during conditioning, indicating an absence of obvious sensory-motor effects in these studies. researchgate.netfrontiersin.org

Table 5.2.1: Summary of Behavioral Effects of this compound in Rat Models

Behavioral TaskAdministration TimingObserved Effect on MemoryReference
Object RecognitionPrior to trainingEnhanced learning/memory researchgate.netnih.gov
Contextual Fear MemoryPrior to trainingEnhanced 24-h memory researchgate.netfrontiersin.org
Contextual Fear MemoryImmediately post-trialEnhanced 24-h memory nih.govresearchgate.net
Contextual Fear Memory1 hour post-trialNo effect nih.govresearchgate.net
Contextual Fear Memory3 hours post-trialNo effect nih.gov
Contextual Fear MemoryPrior to retrievalNo effect nih.govresearchgate.net
Baseline LocomotionPrior to trainingNo effect researchgate.netfrontiersin.org
Foot-shock PerceptionDuring conditioningNo effect researchgate.netfrontiersin.org

Interplay of this compound with Other Chemical Entities in Research Settings

This compound is studied within the broader context of phosphodiesterase inhibition, particularly focusing on PDE1. Research has examined this compound alongside other compounds known to inhibit PDE activity. researchgate.netnih.govnih.govnih.gov

One study investigated the effect of this compound, identified as a PDE1B inhibitor, on cyclic nucleotide (cAMP and cGMP) levels in the rodent brain. nih.gov This research involved administering this compound individually and also in combination with inhibitors of other PDE isoforms, including a PDE2A inhibitor (PF-05180999), a PDE9A inhibitor (PF-4447943), and a PDE10A inhibitor (MP10 or PF-2545920), to assess changes in cyclic nucleotide concentrations in different brain regions. nih.gov

Comparative Studies of this compound with Structurally Related Research Probes

This compound has been compared to other research probes in the investigation of PDE1 inhibition and its effects on cognition. It is a thienotriazolopyrimidinone-based compound. researchgate.netnih.gov Comparative discussions in the literature place this compound alongside other PDE1 inhibitors such as ITI-214, highlighting similarities or differences in their observed effects on memory in rodent models. nih.govnih.gov For instance, ITI-214, another brain-penetrant PDE1 inhibitor, has also shown efficacy in rat object recognition memory. nih.gov this compound has also been mentioned as a pre-clinical tool molecule in comparison to other PDE1B inhibitors under development, such as Lu AF88434. nih.gov The discovery of this compound emerged from research into a series of thienotriazolopyrimidinone PDE1 inhibitors. researchgate.net

Synthetic Strategies and Structural Modification Approaches for Chemical Compound Dns 0056 Research

Methodologies for the Chemical Synthesis of DNS-0056

The synthesis of this compound (compound 16k) is described within the context of the discovery of a series of selective PDE1 inhibitors nih.gov. The general synthetic route for the core structure involves several key steps, starting from protected piperidinones nih.gov.

A described synthetic approach for related piperidinothiophene analogues involves the reaction of protected piperidinones with elemental sulfur and malononitrile (B47326) nih.gov. This reaction yields intermediates that are subsequently converted to ethyl carbamates nih.gov. Heating these carbamates with formylhydrazine (B46547) leads to the formation of the tetracyclic thienotriazolopyrimidinone core structure nih.gov.

The introduction of substituted benzyl (B1604629) groups, such as the 2-fluoro-4-methoxybenzyl group found in this compound, is achieved through N-alkylation nih.gov. Following N-alkylation, protecting groups are typically removed to yield the final compounds nih.gov.

This compound (compound 16k) was specifically prepared using a general method referred to as "general method C" in the reported research nih.gov. While the full, explicit step-by-step synthesis solely for this compound was not detailed in the provided snippets, the general methodologies applied to the series of compounds it belongs to involve the transformations outlined above nih.gov. The compound is also noted as being potentially available via custom synthesis, suggesting a defined, albeit perhaps not widely published in complete detail, synthetic pathway nih.gov.

Rational Design and Synthesis of this compound Analogues and Derivatives for Research

The research into PDE1 inhibitors, which led to the identification of this compound, involved the rational design and synthesis of a series of analogues and derivatives nih.gov. This approach is fundamental to medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing properties such as potency, selectivity, and pharmacokinetic profiles nih.gov.

The synthetic methodologies described for the core thienotriazolopyrimidinone structure provide a versatile platform for generating structural variations nih.gov. Modifications can be introduced at various positions on the molecule, including the N-linked benzyl group and the piperidine (B6355638) ring, by employing different starting materials or reaction conditions during the synthesis nih.gov.

For instance, the synthesis of various analogues involved the introduction of different substituted benzyl groups via N-alkylation nih.gov. This systematic variation allows researchers to study how changes in the electronic and steric properties of the benzyl substituent impact PDE1 inhibitory activity and selectivity nih.gov. Similarly, modifications on the piperidine ring were explored in the synthesis of piperidinothiophene analogues nih.gov.

The synthesis of these analogues, utilizing the general methods established for the series, enables detailed SAR studies to identify key structural features responsible for potent and selective PDE1 inhibition and desirable pharmacological properties nih.gov.

Optimization of Synthetic Routes for this compound and Related Compounds

While the provided search results describe the synthetic methodologies used to prepare this compound and its analogues as part of a discovery effort, detailed information specifically on the optimization of these synthetic routes is not explicitly available in the snippets nih.govnih.gov.

Green Chemistry Principles in this compound Synthesis Research

Information regarding the application of green chemistry principles in the synthesis of this compound or its related compounds is not found within the provided search results nih.govnih.gov.

Analytical and Quantitation Methodologies for Dns 0056 in Academic Research

Development and Validation of Analytical Techniques for DNS-0056 Detection

The investigation of compounds like this compound in academic research requires the establishment of specific and sensitive analytical techniques. While detailed protocols for the development and validation of this compound detection methods are not extensively described in the provided literature, the execution of pharmacokinetic studies and in vivo experiments implies the existence of such validated methodologies researchgate.net. The development process for detecting a small molecule like this compound in complex biological matrices typically involves selecting an appropriate analytical platform capable of distinguishing the compound from endogenous substances and potential metabolites.

Validation of these methods is a critical step to ensure the reliability and accuracy of the data obtained. Key validation parameters commonly assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability. Specificity confirms that the method accurately measures this compound without interference from other components in the sample matrix. Linearity establishes a proportional relationship between the compound concentration and the instrument response over a defined range. Accuracy and precision assess how close the measured values are to the true concentration and the reproducibility of the measurements, respectively. LOD and LOQ define the lowest concentrations that can be detected and reliably quantified. Stability studies ensure that the compound remains stable in the matrix under the conditions of sample collection, processing, and analysis.

The successful execution of studies investigating the effects of this compound on cyclic nucleotide levels in rodent brains and cerebrospinal fluid (CSF) underscores the necessity for validated methods capable of accurately determining the presence and concentration of the inhibitor itself in these complex biological environments researchgate.netresearchgate.netyok.gov.tr.

Quantification of this compound in Complex Biological Matrices for Research Samples

Quantifying this compound in complex biological matrices such as brain tissue and CSF is essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These data are crucial for correlating the administered dose with the exposure levels at the site of action and the observed pharmacological effects. Research involving the administration of this compound to rodents and subsequent analysis of cyclic nucleotide changes in brain regions highlights the requirement for reliable quantification methods for the parent compound in these tissues researchgate.netresearchgate.netyok.gov.tr.

Biological matrices present significant challenges for analytical quantification due to their complex composition, which can lead to matrix effects that interfere with analyte detection. Sample preparation techniques are therefore critical to isolate and concentrate this compound from the matrix while removing interfering substances. Common sample preparation methods for biological tissues and fluids include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

While the provided information focuses on the quantification of downstream biomarkers (cyclic nucleotides) following this compound administration researchgate.netresearchgate.netyok.gov.tr, the ability to accurately quantify this compound in the same biological samples is a prerequisite for interpreting the relationship between drug exposure and the observed biochemical or behavioral outcomes. The development of "robust sample harvesting and bioanalytical methods to quantify cNT levels in rodent brain and cerebrospinal fluid (CSF)" implies a parallel or preceding effort to quantify the administered compound itself in these matrices researchgate.netresearchgate.netyok.gov.tr.

Advancements in Spectrometric and Chromatographic Methods for this compound Analysis

Spectrometric and chromatographic techniques are fundamental to the analysis and quantification of small molecules like this compound in research settings. Advancements in these methodologies have significantly improved the sensitivity, specificity, and throughput of bioanalytical assays.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are widely used to separate the analyte (this compound) from other components in the sample matrix. Different modes of HPLC, including reversed-phase HPLC (RP-HPLC), are commonly employed based on the chemical properties of the analyte and matrix yok.gov.tr. The separation achieved by chromatography is often coupled with sensitive detection methods.

Mass spectrometry (MS) is a powerful spectrometric technique frequently coupled with chromatography (e.g., LC-MS or LC-MS/MS) for the identification and quantification of compounds in complex biological samples yok.gov.tr. LC-MS/MS offers high sensitivity and specificity by selecting and detecting ions based on their mass-to-charge ratio and fragmentation patterns, making it particularly suitable for trace analysis of compounds in biological matrices like brain tissue and CSF. The use of LC-MS/MS has been reported in the context of evaluating the brain distribution of related compounds and quantifying cyclic nucleotides in similar studies involving PDE inhibitors yok.gov.tr.

Other chromatographic techniques, such as micellar liquid chromatography (MLC), have also been mentioned in the analysis of samples in related research, indicating the exploration of various separation strategies yok.gov.tr. While specific details of the spectrometric and chromatographic parameters used exclusively for this compound quantification are not provided in the snippets, the reported use of techniques like LC-MS/MS and HPLC in studies involving PDE inhibitors in biological matrices suggests that similar advanced methods are likely applied for the analysis of this compound to achieve the necessary sensitivity and selectivity. Spectroscopic analysis in a broader sense might also be employed for structural confirmation or characterization during the compound's development researchgate.net.

Method TypeSpecific Techniques Mentioned/ImpliedApplication in this compound Research Context (Inferred/Stated)
ChromatographyHPLC (RP-HPLC, Radio-HPLC), MLCSeparation of this compound from biological matrix components; Analysis of samples in studies involving PDE inhibitors researchgate.netyok.gov.tr.
SpectrometryMass Spectrometry (coupled with chromatography, e.g., LC-MS/MS)Identification and quantification of this compound in complex biological matrices; Quantification of related biomarkers yok.gov.tr.
BioanalyticalRobust sample harvesting and bioanalytical methods for cNT quantificationUnderlying requirement for quantifying this compound in rodent brain and CSF for pharmacokinetic correlation researchgate.netresearchgate.netyok.gov.tr.

Broader Academic Implications and Future Research Trajectories for Chemical Compound Dns 0056

Utility of DNS-0056 as a Research Tool or Chemical Probe

This compound serves as a valuable chemical probe for selectively inhibiting PDE1B activity in research settings. By modulating PDE1B, researchers can investigate the downstream effects on cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels, which are critical second messengers involved in numerous cellular processes, particularly in neurons. Studies utilizing this compound have demonstrated its ability to enhance memory in rodent models, highlighting the involvement of PDE1B in cognitive processes such as object recognition and contextual memory ambeed.comambeed.com.

The use of this compound as a pharmacological tool has been instrumental in differentiating the roles of various phosphodiesterase isoforms in complex biological pathways. For instance, it has been employed in studies alongside inhibitors of other PDE subtypes (PDE2A, PDE9A, and PDE10A) to dissect their individual and combined impacts on central nervous system cyclic nucleotide levels. This allows for a more nuanced understanding of the specific contributions of PDE1B to neuronal signaling compared to other PDEs.

While this compound exhibits selectivity for PDE1B, its interaction with the catalytic domain of PDE10A has also been noted through X-ray crystallography, suggesting potential off-target considerations that researchers must account for when interpreting results obtained with this probe nih.gov. Despite facing development challenges, its established activity and characterization in published studies make it a useful reference compound for comparing the effects of novel PDE1B inhibitors.

Integration of this compound Research into Systems Biology and Network Pharmacology

Research involving this compound contributes to the broader fields of systems biology and network pharmacology by providing data points on how specific modulation of PDE1B impacts complex biological networks. By inhibiting PDE1B, this compound influences the intricate balance of cAMP and cGMP signaling, which are integrated into numerous cellular pathways regulating neuronal function, plasticity, and ultimately, behavior.

Studies using this compound in animal models of cognitive function offer insights into the systemic effects of PDE1B inhibition on memory circuits. The observed memory enhancement in rats, for example, provides evidence for the involvement of PDE1B in the neural networks underlying learning and memory consolidation ambeed.comambeed.com. This type of data can be integrated into computational models used in systems biology to map the functional consequences of altering cyclic nucleotide dynamics within specific brain regions.

Furthermore, understanding the activity of this compound within the context of the broader PDE family and their interacting signaling pathways is crucial for network pharmacology approaches. PDE inhibitors often exhibit effects on multiple targets or influence interconnected pathways, and data from studies with probes like this compound help to build a more comprehensive picture of these interactions. Although this compound's development was halted, the academic data generated from its use remain valuable for validating PDE1B as a target within these complex biological systems and informing the design of future, more optimized compounds.

Unexplored Avenues for Mechanistic and Translational Research (Non-Clinical) on this compound

Despite the existing research on this compound's effects on memory and cyclic nucleotides, several non-clinical research avenues remain unexplored. A deeper mechanistic understanding of how PDE1B inhibition by this compound translates into enhanced memory at the cellular and synaptic level could be further investigated. This could involve detailed studies on its impact on long-term potentiation (LTP) or other forms of synaptic plasticity in relevant brain regions like the hippocampus and striatum, where PDE1B is predominantly expressed nih.govambeed.com.

Further research could explore the precise binding kinetics and conformational changes induced by this compound upon interaction with PDE1B, potentially utilizing advanced structural biology techniques beyond the initial X-ray crystallography that showed interaction with PDE1B and PDE10A nih.gov. This could provide valuable information for structure-activity relationship studies and the design of more selective and potent inhibitors.

The pharmacokinetic limitation of significant brain efflux that hindered this compound's therapeutic development presents an opportunity for academic research into the mechanisms of this efflux. Investigating the specific transporters involved and the structural features of this compound that contribute to this efflux could provide generalizable knowledge for designing central nervous system-penetrant compounds in the future.

Furthermore, exploring the effects of this compound in a wider range of preclinical models for other neurological or psychiatric conditions where PDE1B might play a role, beyond just memory impairment, could reveal novel potential applications or shed light on underlying disease mechanisms.

Challenges and Opportunities in the Academic Study of this compound

One of the primary challenges in the academic study of this compound is its known pharmacokinetic limitation, specifically the significant efflux from the brain nih.govnih.gov. This necessitates careful consideration of dosing and administration routes in animal studies to ensure adequate central nervous system exposure for probing PDE1B activity. Researchers must account for this when designing experiments and interpreting results, potentially requiring the use of higher doses or alternative administration methods compared to compounds with better brain penetration.

Another challenge lies in the need for comprehensive selectivity profiling. While this compound is described as a selective PDE1B inhibitor, the extent of its selectivity across all PDE isoforms and potential off-targets needs thorough characterization to ensure that observed biological effects are indeed attributable to PDE1B inhibition nih.gov. The reported interaction with PDE10A, for example, highlights this need nih.gov.

Despite these challenges, this compound offers several opportunities for academic research. Its established, albeit limited, efficacy in preclinical memory models provides a starting point for investigating the fundamental role of PDE1B in cognition. Researchers can use this compound as a tool to validate findings from genetic or other pharmacological manipulations of PDE1B.

The availability of this compound as a characterized chemical entity allows for comparative studies with novel PDE1B inhibitors synthesized in academic labs, helping to benchmark their potency, selectivity, and in vivo effects. Furthermore, studying the reasons behind its poor brain penetration can serve as a valuable case study for medicinal chemists working on central nervous system drugs.

Ethical Considerations in Pre-Clinical Research Involving Novel Chemical Entities like this compound

Pre-clinical research involving novel chemical entities such as this compound, particularly in animal models, is subject to significant ethical considerations. A fundamental principle is the necessity to balance the potential scientific and societal benefits of the research against the ethical costs, particularly concerning animal welfare. The use of animal models must be justified by a strong scientific rationale and the potential to gain knowledge that cannot be obtained through alternative methods.

Rigor in study design and reporting is an ethical imperative in preclinical research. Poorly designed or reported studies can lead to misleading results, unnecessary use of animals, and hinder the translation of findings. Ethical guidelines emphasize the need for transparency, accurate reporting of methods and results, and addressing potential biases.

Although ethical considerations related to vulnerable human populations are primarily relevant to clinical research, the principle of minimizing harm and ensuring responsible conduct of research is paramount throughout the research pipeline, starting from preclinical studies. Any future research involving modifications of this compound or similar compounds would need to adhere strictly to national and international guidelines for the ethical use of animals in research.

Compound Information

Compound NamePubChem CID
This compound72706442

Data Table: Effect of PDE1B Inhibition by this compound on Memory in Rats

Study ModelAdministration RouteDose (mg/kg)Observed EffectReference
Object RecognitionOral0.3Enhanced memory nih.govambeed.comambeed.com
Contextual MemoryOral0.3Enhanced consolidation (when dosed immediately after training) ambeed.comambeed.com

Q & A

Q. How do I design iterative experiments to explore this compound's unknown mechanisms?

  • Methodological Answer :
  • Employ exploratory sequential design:

Pilot studies to identify key variables.

Refine methods based on preliminary data (e.g., adjusting concentration ranges).

Validate through confirmatory trials.

  • Use failure analysis to optimize protocols .

Data Management & Reporting

Q. What standards govern this compound data documentation for peer review?

  • Methodological Answer :
  • Follow Journal of Pedagogical Perspectives guidelines:
  • Abstract: Limit to one page, excluding statistical details.
  • Keywords: Alphabetize terms (max 5).
  • Citations: Use APA format for in-text and reference lists .

Q. How should I manage large this compound datasets (e.g., spectroscopic time-series)?

  • Methodological Answer :
  • Store raw data in structured repositories (e.g., Zenodo, Figshare).
  • Use metadata tags (e.g., "DNS-0056_thermal_stability_2025") for traceability.
  • Reference DMP (Data Management Plan) checklists for compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.